molecular formula C13H12N2O B2570120 2-methyl-N-pyridin-4-ylbenzamide CAS No. 35498-45-4

2-methyl-N-pyridin-4-ylbenzamide

Cat. No. B2570120
CAS RN: 35498-45-4
M. Wt: 212.252
InChI Key: IPNZONAZPKLNST-UHFFFAOYSA-N
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Description

2-methyl-N-pyridin-4-ylbenzamide, also known as MPB, is a synthetic compound that has been extensively used in scientific research. MPB belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Research into the pharmacological properties of compounds structurally similar to 2-methyl-N-pyridin-4-ylbenzamide shows significant potential. For instance, the study of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a potent mGlu5 receptor antagonist, reveals its anxiolytic activity and provides insights into the design of therapeutic agents targeting neurological disorders (Cosford et al., 2003). Similarly, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an orally active histone deacetylase inhibitor with significant antitumor activity, highlighting the therapeutic potential of pyridine derivatives in cancer treatment (Zhou et al., 2008).

Organic Synthesis and Reactivity

Compounds related to this compound play a crucial role in organic synthesis, demonstrating diverse reactivities and applications. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines have been explored for their versatility as ligands, showcasing applications in luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). Additionally, the nucleophilic addition to 3-substituted pyridinium salts offers an efficient route to synthesize compounds with potential as Substance P antagonists, further illustrating the utility of pyridine derivatives in synthetic chemistry (Lemire et al., 2004).

Material Science and Other Applications

Pyridine derivatives, including those similar to this compound, find applications in material science, such as in the enhancement of dye-sensitized solar cells (DSSCs). The co-sensitization of solar cells using pyridine-anchor co-adsorbents in combination with ruthenium dyes demonstrates significant improvements in the conversion efficiency of DSSCs, showcasing the potential of pyridine derivatives in renewable energy technologies (Wei et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that 2-methyl-N-(pyridin-4-yl)benzamide might also target the same organism.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other benzamide derivatives, which typically bind to their targets and inhibit their function .

Biochemical Pathways

Based on the reported anti-tubercular activity of similar compounds , it can be inferred that 2-methyl-N-(pyridin-4-yl)benzamide might interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to its inhibition.

Result of Action

Based on the reported anti-tubercular activity of similar compounds , it can be inferred that 2-methyl-N-(pyridin-4-yl)benzamide might inhibit the growth of Mycobacterium tuberculosis.

properties

IUPAC Name

2-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNZONAZPKLNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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